3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole
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Overview
Description
The compound 3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole is a complex organic molecule that features a combination of benzo[d]isothiazole, piperazine, tetrahydropyran, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole typically involves multi-step organic synthesis. The process may include:
Formation of the benzo[d]isothiazole moiety: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Piperazine coupling: The benzo[d]isothiazole derivative is then reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent.
Pyridine functionalization: The pyridine ring is functionalized with a tetrahydropyran group through nucleophilic substitution or other suitable reactions.
Final coupling: The functionalized pyridine is then coupled with the benzo[d]isothiazole-piperazine intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole: has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-(methoxy)pyridin-3-yl)methanone
- (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-(ethoxy)pyridin-3-yl)methanone
Uniqueness
The presence of the tetrahydropyran group in 3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole distinguishes it from similar compounds, potentially offering unique pharmacokinetic or pharmacodynamic properties. This structural feature may enhance its solubility, stability, or ability to cross biological membranes, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c28-23(18-5-6-21(24-15-18)30-16-17-7-13-29-14-8-17)27-11-9-26(10-12-27)22-19-3-1-2-4-20(19)31-25-22/h1-6,15,17H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZLGRNVUAGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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